

4-(4-Fluorophenyl)butanoic acid IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(4-Fluorophenyl)butanoic acid**

Cat. No.: **B1265496**

[Get Quote](#)

An In-depth Technical Guide to **4-(4-Fluorophenyl)butanoic Acid**

Introduction

4-(4-Fluorophenyl)butanoic acid is a carboxylic acid derivative containing a fluorinated phenyl ring. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. [1][2][3] This document provides a comprehensive overview of **4-(4-Fluorophenyl)butanoic acid**, including its chemical identity, properties, synthesis, and applications, with a focus on its role in pharmaceutical development.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is **4-(4-fluorophenyl)butanoic acid**[4]. It is also known by synonyms such as 4-(p-fluorophenyl)butyric acid and 4-fluorobenzenebutanoic acid[4].

Identifier	Value
IUPAC Name	4-(4-fluorophenyl)butanoic acid[4]
CAS Number	589-06-0[4]
Molecular Formula	C ₁₀ H ₁₁ FO ₂ [4]
Molecular Weight	182.19 g/mol [4]
PubChem CID	68524[4]

Physicochemical and Spectroscopic Data

Quantitative data for **4-(4-Fluorophenyl)butanoic acid** is summarized below. This information is critical for its handling, characterization, and use in synthetic procedures.

Property	Value
Physical State	Clear viscous oil[5]
¹ H NMR (500 MHz, CDCl ₃)	δ 11.50 (br, 1H), 7.16 (m, 2H), 7.00 (m, 2H), 2.67 (t, J = 7.6 Hz, 2H), 2.40 (t, J = 7.4 Hz, 2H), 1.97 (quin, J = 7.5 Hz, 2H)[5]
¹³ C NMR (125 MHz, CDCl ₃)	δ 180.16, 161.34 (d, J = 243.4 Hz), 136.74, 129.76 (d, J = 7.3 Hz), 115.09 (d, J = 20.9 Hz), 34.09, 33.20, 26.24[5]

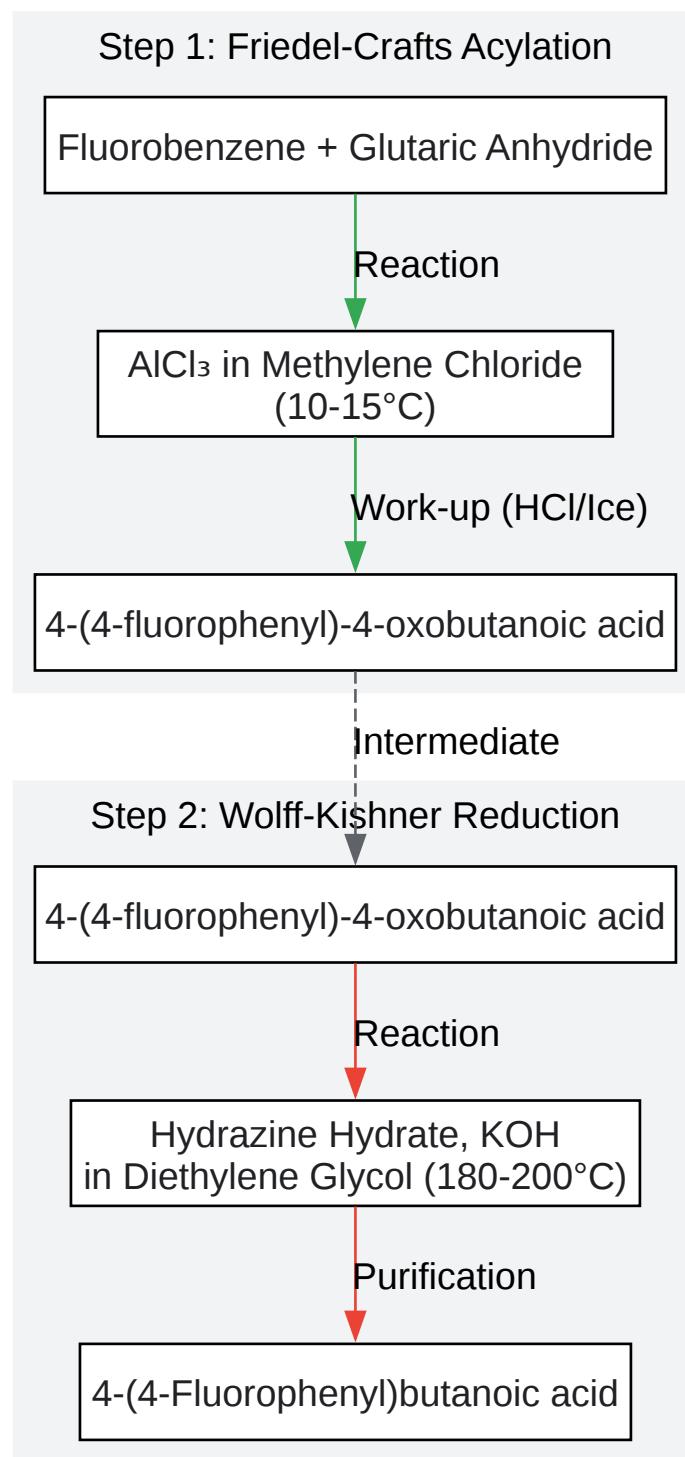
Synthesis of 4-(4-Fluorophenyl)butanoic Acid

A common and effective method for the synthesis of **4-(4-Fluorophenyl)butanoic acid** involves a two-step process starting from fluorobenzene and glutaric anhydride. The first step is a Friedel-Crafts acylation to form the keto acid precursor, followed by a reduction of the ketone.

Experimental Protocol 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid

This procedure is adapted from a patented process for the preparation of the key intermediate 4-(4-fluorobenzoyl)butyric acid, which is synonymous with 4-(4-fluorophenyl)-4-oxobutanoic acid[6].

- Reaction Setup: In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 500 mL of methylene chloride, 250 g of aluminum chloride, and 45 g of fluorobenzene under a nitrogen atmosphere[6].
- Addition of Reactants: Cool the reaction mixture to 10°C. Prepare a solution of 100 g of glutaric anhydride and 45 g of fluorobenzene in 500 mL of methylene chloride. Add this solution slowly to the reaction flask over a period of 3 hours, maintaining the temperature between 10-15°C[6].
- Reaction Progression: After the addition is complete, maintain the reaction mixture at the same temperature for an additional hour[6].
- Work-up: Slowly pour the reaction mixture into a mixture of 700 g of crushed ice and 300 mL of concentrated HCl, ensuring the temperature remains below 10°C. Allow the mixture to warm to 25°C[6].
- Isolation: Distill off the methylene chloride at a temperature below 50°C. Cool the remaining mixture to 20°C. The solid product will precipitate. Filter the solids and wash with 500 mL of water to yield 4-(4-fluorophenyl)-4-oxobutanoic acid[6].


Experimental Protocol 2: Wolff-Kishner Reduction to 4-(4-Fluorophenyl)butanoic acid

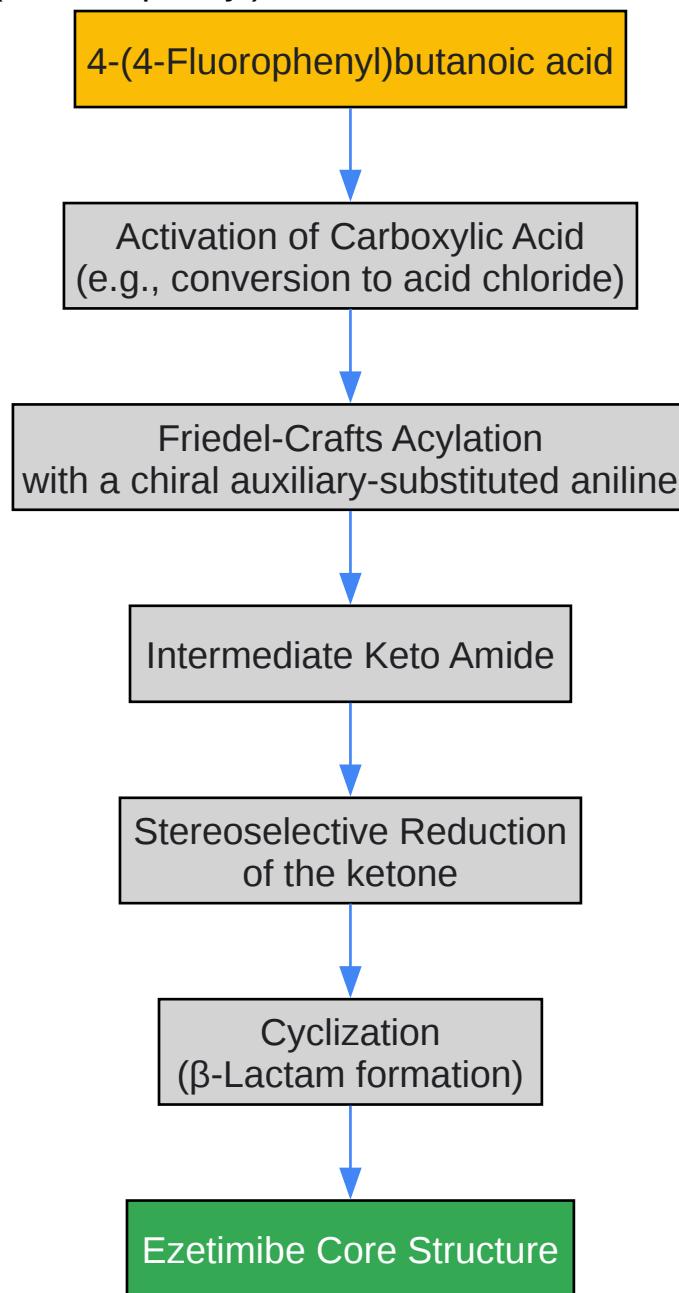
This protocol describes the reduction of the ketone synthesized in the previous step[5].

- Reaction Setup: In a round-bottomed flask fitted with a Dean-Stark apparatus and a reflux condenser, suspend 0.98 g (5 mmol) of 4-(4-fluorophenyl)-4-oxobutanoic acid and 0.79 g (12 mmol) of 85% potassium hydroxide in 10 mL of diethylene glycol[5].
- Addition of Hydrazine: Slowly add 1.20 g (12 mmol) of 50% hydrazine monohydrate at room temperature[5].

- Initial Heating: Heat the reaction mixture to 120-130°C and maintain for 2 hours. The mixture should become homogeneous after approximately 45 minutes[5].
- Decarboxylation and Reduction: Increase the temperature to 180-200°C and continue stirring for 3 hours to drive the reaction to completion[5].
- Work-up and Purification: After cooling, extract the product with ethyl acetate (3 x 15 mL). Combine the organic phases, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].
- Final Product: Purify the resulting oil by column chromatography (30-50% EtOAc/hexane) to afford **4-(4-fluorophenyl)butanoic acid**[5].

Synthesis Workflow for 4-(4-Fluorophenyl)butanoic Acid

[Click to download full resolution via product page](#)


Caption: Synthesis of **4-(4-Fluorophenyl)butanoic acid** via Friedel-Crafts acylation and subsequent Wolff-Kishner reduction.

Application in Drug Development

4-(4-Fluorophenyl)butanoic acid is a crucial starting material in the synthesis of Ezetimibe, a cholesterol absorption inhibitor. Ezetimibe functions by preventing the absorption of cholesterol from the small intestine, thereby lowering LDL cholesterol levels in the blood. The synthesis of Ezetimibe highlights the importance of fluorinated building blocks in creating complex pharmaceutical agents.

The logical relationship showing the progression from **4-(4-Fluorophenyl)butanoic acid** to the core structure of Ezetimibe involves several key synthetic transformations. This progression underscores its significance as a key intermediate for drug development professionals.

Role of 4-(4-Fluorophenyl)butanoic Acid in Ezetimibe Synthesis

[Click to download full resolution via product page](#)

Caption: Logical workflow from **4-(4-Fluorophenyl)butanoic acid** to the Ezetimibe core structure in drug synthesis.

Conclusion

4-(4-Fluorophenyl)butanoic acid is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis is well-established, and its role as a key building block, particularly in the production of the cholesterol-lowering drug Ezetimibe, demonstrates the strategic importance of fluorinated compounds in modern drug discovery and development. The detailed protocols and data presented in this guide serve as a critical resource for researchers and scientists working in organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 4. 4-(4-Fluorophenyl)butyric acid, 97% | Fisher Scientific [fishersci.ca]
- 5. 4-(4-Fluorophenyl)butanoic acid | 589-06-0 [chemicalbook.com]
- 6. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-(4-Fluorophenyl)butanoic acid IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265496#4-4-fluorophenyl-butanoic-acid-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com